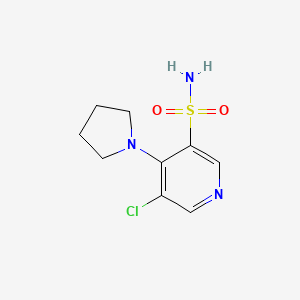
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide is a chemical compound that features a pyrrolidine ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-nitropyridine-3-sulfonamide with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar in structure but with a benzonitrile group instead of a pyridine ring.
Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and dione groups, used in medicinal chemistry.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their biological activity.
Uniqueness
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C9H12ClN3O2S |
|---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
5-chloro-4-pyrrolidin-1-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12ClN3O2S/c10-7-5-12-6-8(16(11,14)15)9(7)13-3-1-2-4-13/h5-6H,1-4H2,(H2,11,14,15) |
InChI Key |
DWFKQGLKARVFDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC=C2S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


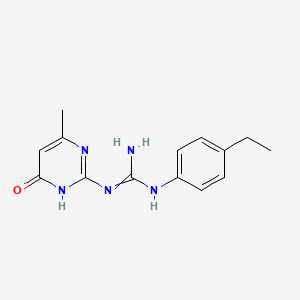
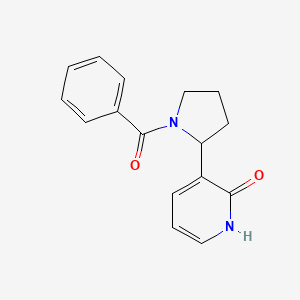

![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)
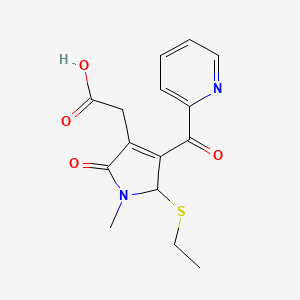
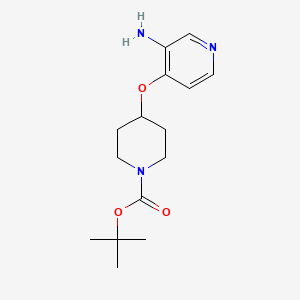
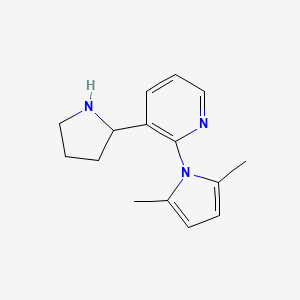
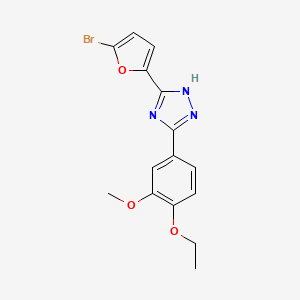

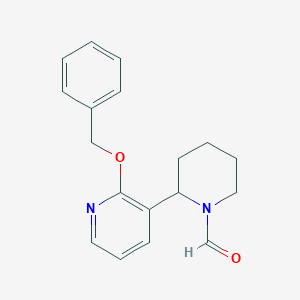


![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)

